Structural Differentiation from a High-Potency Analgesic Lead Compound
CAS 922038-83-3 is structurally distinct from Compound 25, a lead analgesic agent from the same indole-3-acetamide class. While both share the 1-(4-fluorobenzyl)-1H-indole core, Compound 25 features an N-(pyridin-4-yl)acetamide side chain, whereas CAS 922038-83-3 features an N-(2-methoxybenzyl)acetamide side chain [1]. This modification replaces a basic, hydrogen-bond accepting pyridine ring with a neutral, lipophilic 2-methoxybenzyl group, which is expected to significantly alter target selectivity, solubility, and metabolic stability profiles.
| Evidence Dimension | Amide Side Chain Substituent at Indole C-3 Position |
|---|---|
| Target Compound Data | N-(2-methoxybenzyl)acetamide moiety |
| Comparator Or Baseline | Compound 25: N-(pyridin-4-yl)acetamide moiety (Analgesic ED50 = 11 mg/kg p.o. in phenylbenzoquinone writhing test [1]) |
| Quantified Difference | Structural variation leading to unknown but predicted divergence in activity profile. Comparator analgesic ED50 = 11 mg/kg p.o. The target compound's N-(2-methoxybenzyl) group increases logP and hydrogen bond acceptor count relative to the pyridyl comparator. |
| Conditions | In vivo mouse phenylbenzoquinone writhing test (comparator data only) |
Why This Matters
This specific structural variation is critical for researchers seeking to explore alternative pharmacophores within the indole-3-acetamide analgesic class, potentially leading to differentiated IP and target selectivity.
- [1] Fouchard F, et al. Synthesis and pharmacological evaluation of (indol-3-yl)alkylamides as potent analgesic agents. Arzneimittelforschung. 2001 Oct;51(10):814-24. DOI: 10.1055/s-0031-1300120. View Source
